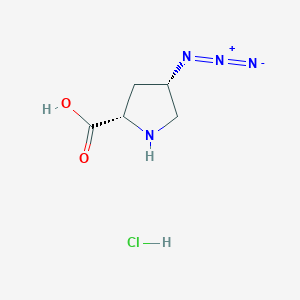

(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride

Description

(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride is a pyrrolidine-based compound featuring an azide (-N₃) group at the 4th position and a carboxylic acid (-COOH) group at the 2nd position, with both chiral centers in the S configuration. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for applications in medicinal chemistry and bioconjugation. The azide group is particularly valuable in click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), enabling efficient linkage to biomolecules or polymers .

Properties

IUPAC Name |

(2S,4S)-4-azidopyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O2.ClH/c6-9-8-3-1-4(5(10)11)7-2-3;/h3-4,7H,1-2H2,(H,10,11);1H/t3-,4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVURXEMVHARMIF-MMALYQPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)O)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](CN[C@@H]1C(=O)O)N=[N+]=[N-].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride typically involves the azidation of a suitable pyrrolidine precursor. One common method includes the reaction of (2S,4S)-4-hydroxypyrrolidine-2-carboxylic acid with sodium azide in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride often involves large-scale batch or continuous flow processes. These methods utilize automated systems to control reaction parameters, ensuring consistent quality and scalability. The use of advanced purification techniques, such as crystallization and chromatography, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.

Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles when reacted with alkynes.

Common Reagents and Conditions

Sodium Azide: Used for azidation reactions.

Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.

Alkynes: Used for cycloaddition reactions.

Major Products Formed

Aminopyrrolidine Derivatives: Formed through reduction reactions.

Triazole Derivatives: Formed through cycloaddition reactions.

Scientific Research Applications

Medicinal Chemistry

Peptide Synthesis

The compound serves as a crucial building block in peptide synthesis. Its azido group facilitates click chemistry, which enables the formation of complex peptide structures essential for developing novel therapeutic agents. This application is particularly relevant in the design of peptides that can mimic biological functions or enhance drug delivery mechanisms .

Drug Development

(2S,4S)-4-Azidopyrrolidine-2-carboxylic acid hydrochloride is utilized in drug discovery to create prodrugs or drug candidates that require specific bioactivation. Researchers modify its structure to enhance bioactivity and selectivity, which is vital for designing effective pharmaceuticals with reduced side effects .

Case Study: Antiviral Activity

In research aimed at synthesizing new antiviral agents, derivatives of this compound were tested against various viral strains. Some derivatives exhibited significant antiviral activity, indicating potential for further development into therapeutic agents targeting viral infections.

Bioconjugation Techniques

The azido functionality of this compound makes it ideal for bioconjugation applications. It allows for the efficient attachment of drugs or imaging agents to biomolecules, which is crucial in developing targeted drug delivery systems and diagnostic tools. This capability enhances the specificity and efficacy of therapeutic interventions .

Case Study: Enzyme Mechanism Studies

Researchers have employed (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride to label active sites on enzymes, enabling real-time visualization of enzyme-substrate interactions. This approach has provided insights into catalytic processes and enzyme mechanisms, paving the way for advancements in biochemical research.

Material Science Applications

The compound is also explored in material science for developing functional materials such as hydrogels and coatings. Its chemical properties allow for customization in various applications, improving performance and stability in industrial processes .

Chemical Biology Research

In chemical biology, (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride is instrumental in studying biological processes at the molecular level. The ability to introduce azide groups into biomolecules aids researchers in understanding protein interactions and cellular mechanisms .

Data Table: Summary of Applications

| Application Area | Description | Notable Findings/Case Studies |

|---|---|---|

| Medicinal Chemistry | Key building block for peptide synthesis and drug development | Significant antiviral activity observed |

| Bioconjugation | Efficient attachment of drugs/imaging agents to biomolecules | Enhanced specificity in targeted therapies |

| Material Science | Development of functional materials like hydrogels and coatings | Improved performance and stability |

| Chemical Biology | Insights into enzyme mechanisms and protein interactions | Real-time visualization of enzyme activity |

Mechanism of Action

The mechanism of action of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride involves its ability to undergo various chemical transformations, making it a versatile building block in organic synthesis. The azido group can be converted into different functional groups, allowing for the creation of diverse molecular structures. This compound can interact with biological molecules, potentially inhibiting or modifying their activity through covalent bonding or other interactions.

Comparison with Similar Compounds

Structural Analogues and Stereoisomers

(2S,4R)-4-Azidopyrrolidine-2-carboxylic Acid Hydrochloride

- Structure : Differs in the stereochemistry at the 4th position (R configuration).

- For example, in peptide synthesis, the 4R isomer may exhibit different conformational preferences or metabolic stability compared to the 4S variant .

(2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid Dihydrochloride

- Structure: Replaces the azide with an amino (-NH₂) group.

- Key Differences: The amino group enables nucleophilic reactions (e.g., amide bond formation) rather than click chemistry. Higher basicity and aqueous solubility due to the dihydrochloride salt form .

(2S,4S)-4-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride

- Structure : Substitutes azide with a phenyl group.

- Key Differences :

(2S,4S)-4-Fluoro-1-methylpyrrolidine-2-carboxylic Acid Hydrochloride

- Structure : Contains a fluorine atom at the 4th position and a methyl group at the 1st position.

- Methylation at the 1st position introduces steric hindrance, affecting ring conformation .

Functional Group Variants

3-((2S,4S)-4-Mercaptopyrrolidine-2-carboxamido)benzoic Acid Hydrochloride

- Structure : Features a thiol (-SH) group at the 4th position.

- Key Differences :

(2S,4R)-4-Phenylsulfanylpyrrolidine-2-carboxylic Acid Hydrochloride

- Structure : Includes a phenylsulfanyl (-SPh) substituent.

- Key Differences :

Comparative Data Table

Biological Activity

Overview

(2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride is a chiral compound that contains an azido group attached to a pyrrolidine ring. This unique structure allows it to participate in various biological activities, making it a valuable compound in organic synthesis and pharmaceutical research. Its potential applications span across medicinal chemistry, enzyme studies, and bioconjugation techniques.

The compound has the molecular formula and a molecular weight of 156.15 g/mol . The azido group is known for its ability to undergo various transformations, which can lead to the formation of diverse molecular structures. This property enables (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride to interact with biological molecules, potentially inhibiting or modifying their activity through covalent bonding or other interactions .

Enzyme Inhibition

Research indicates that (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride can act as an inhibitor for specific enzymes. Its mechanism involves the formation of covalent bonds with active site residues, leading to irreversible inhibition. For instance, studies have shown that similar azido compounds can inhibit diaminopimelic acid epimerase, an enzyme crucial for bacterial cell wall synthesis . This suggests that (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride could be explored for its antibacterial properties.

Applications in Drug Development

The compound is being investigated for its potential in drug development. It serves as an intermediate in the synthesis of antiviral and anticancer agents. The ability to modify its structure through chemical reactions allows researchers to tailor compounds for enhanced efficacy against specific targets .

Case Studies and Research Findings

- Antiviral Activity : In a study aimed at synthesizing novel antiviral agents, derivatives of (2S,4S)-4-azidopyrrolidine-2-carboxylic acid hydrochloride were tested against viral strains. The results indicated that certain derivatives exhibited significant antiviral activity, warranting further investigation into their mechanisms .

- Enzyme Mechanism Studies : Researchers utilized this compound to probe enzyme mechanisms by labeling active sites with the azido group. This approach allowed for the visualization of enzyme-substrate interactions in real-time, providing insights into catalytic processes .

- Bioconjugation Applications : The azido group facilitates efficient bioconjugation reactions, making this compound valuable for attaching biomolecules to surfaces or other molecules. This application has implications in the development of targeted drug delivery systems and diagnostic tools .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.